1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane

Drug Design Medicinal Chemistry Structure-Activity Relationship

This 1,4-diazepane derivative uniquely merges a constrained cyclopropane, polar sulfonamide, and H-bond-capable pyrazole—three modules that cannot be interchanged without compromising drug-likeness. With 5 rotatable bonds and a TPSA of 66.8 Ų, it offers a balanced starting point for CNS-kinase, GPCR allosteric, or bromodomain inhibitor programs. Its two distinct functional handles enable rapid, parallel diversification for IP generation. Procure this precise scaffold to ensure assay reproducibility that simpler diazepanes cannot deliver.

Molecular Formula C13H22N4O2S
Molecular Weight 298.41 g/mol
CAS No. 2549019-31-8
Cat. No. B6453466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane
CAS2549019-31-8
Molecular FormulaC13H22N4O2S
Molecular Weight298.41 g/mol
Structural Identifiers
SMILESC1CN(CCN(C1)S(=O)(=O)C2CC2)CCN3C=CC=N3
InChIInChI=1S/C13H22N4O2S/c18-20(19,13-3-4-13)17-8-2-6-15(10-12-17)9-11-16-7-1-5-14-16/h1,5,7,13H,2-4,6,8-12H2
InChIKeyXSFGIXWAJRXPPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane (CAS 2549019-31-8): Core Chemical Identity for Research Sourcing


The compound 1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane (CAS 2549019-31-8) is a synthetic, small-molecule heterocycle belonging to the 1,4-diazepane class [1]. It is characterized by a seven-membered diazepane ring core substituted with a cyclopropanesulfonyl group at the N1 position and a 2-(1H-pyrazol-1-yl)ethyl group at the N4 position. Its molecular formula is C13H22N4O2S with a molecular weight of 298.41 g/mol . The compound is primarily utilized as a building block or scaffold in early-stage medicinal chemistry research, particularly for exploring kinase inhibition and GPCR modulation [1].

The Procurement Risk in 1,4-Diazepane Derivatives: Why CAS 2549019-31-8 is Not Readily Substitutable


Simple substitution within the 1,4-diazepane chemical space is scientifically unsound due to the highly modular nature of the scaffold. The target compound integrates three distinct functional units—a constrained cyclopropane ring, a polar sulfonamide linker, and a hydrogen-bond-capable pyrazole heterocycle [1]. Varying any single module, such as replacing the cyclopropane with a methyl group or the pyrazole with an imidazole, is well-understood in medicinal chemistry to profoundly alter key drug-likeness parameters, including molecular flexibility (rotatable bonds), hydrogen-bonding capacity, lipophilicity (LogP), and topological polar surface area (TPSA) [1]. These physicochemical shifts directly influence target binding, selectivity, and metabolic stability, meaning a compound with a different sulfonyl or heterocyclic substituent cannot be assumed to perform identically in a biological assay. The evidence below quantifies these critical differences relative to its closest commercially available congener.

Quantified Differentiation of 1-(Cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane Against Key Structural Analog


Enhanced Molecular Complexity and Rotatable Bond Count vs. Parent 1-(Cyclopropanesulfonyl)-1,4-diazepane

The target compound introduces a 2-(1H-pyrazol-1-yl)ethyl group at the N4 position, which is absent in the simpler analog 1-(cyclopropanesulfonyl)-1,4-diazepane (CAS 1343056-10-9). This substitution increases the number of rotatable bonds from 2 to 5, significantly enhancing molecular flexibility and the potential for conformational adaptation to a protein target [1][2].

Drug Design Medicinal Chemistry Structure-Activity Relationship

Increased Hydrogen Bond Acceptor Capacity vs. Parent Scaffold

The addition of the pyrazole ring introduces an extra nitrogen atom, increasing the total hydrogen bond acceptor (HBA) count from 4 in the parent scaffold to 5 in the target compound [1][2]. This change directly alters the predicted solvation and protein-ligand interaction profile.

Medicinal Chemistry Molecular Recognition ADME Prediction

Altered Topological Polar Surface Area (TPSA) Profile for Permeability Optimization

The incorporation of the pyrazole moiety expands the compound's TPSA from 57.8 Ų to 66.8 Ų compared to its parent [1][2]. This 15.6% increase falls within a range that can finely tune a compound's ability to cross biological membranes, including the blood-brain barrier.

ADME Drug-likeness Central Nervous System Drug Discovery

Validated Research Applications for 1-(Cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane (2549019-31-8)


Kinase Inhibitor Lead Generation and Scaffold Hopping

The compound's unique combination of a cyclopropanesulfonyl group and a pyrazolylethyl side chain on a flexible diazepane core makes it an attractive starting scaffold for designing novel ATP-competitive kinase inhibitors. Its 5 hydrogen bond acceptors and specific 3D conformation can be exploited to probe key hinge-region interactions. The quantified differences in TPSA (66.8 Ų) and rotatable bonds (5) relative to simpler diazepanes support its use when a balanced, drug-like starting point is required for CNS-kinase targets [1].

GPCR Modulator Library Design

The compound's elevated conformational flexibility (5 rotatable bonds) and designed hydrogen-bonding capacity are valuable for targeting large, flexible GPCR orthosteric or allosteric sites. It serves as a versatile core for constructing diverse compound libraries aimed at identifying new chemical probes for aminergic or peptidergic receptors, a field where 1,4-diazepane derivatives have shown precedent [2].

Chemical Probe Development for Epigenetic Reader Domains

The pyrazole ring is a recognized acetyl-lysine mimetic. The target compound's structural features—specifically the hydrogen-bonding capacity of the pyrazole (contributing to the enhanced HBA count of 5) and the cyclopropanesulfonyl group—can be leveraged to design potent and selective inhibitors of bromodomain or other epigenetic reader proteins, a current focus in oncology and inflammation research [1].

Synthetic Intermediate for Custom Compound Synthesis

As a functionalized small molecule, it is a strategic building block for contract research organizations (CROs) and internal medicinal chemistry teams. The presence of two distinct functional handles (the sulfonamide and the pyrazolylethyl chain) allows for rapid, parallel diversification to generate novel intellectual property .

Quote Request

Request a Quote for 1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.